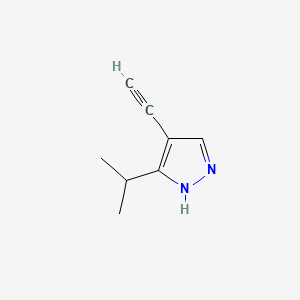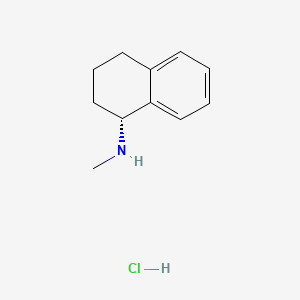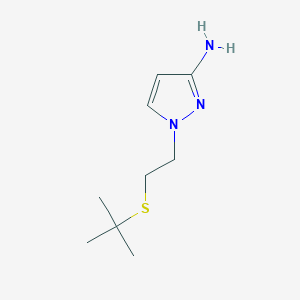![molecular formula C10H12F2N2O B13473123 4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one](/img/structure/B13473123.png)
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one is a synthetic compound that features a cyclohexanone ring substituted with a difluoromethyl-imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using difluorocarbene reagents.
Cyclohexanone Substitution: The final step involves the substitution of the cyclohexanone ring with the difluoromethyl-imidazole moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the cyclohexanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: The compound can serve as a probe for studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The imidazole ring can participate in coordination with metal ions or other functional groups, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(difluoromethyl)-1H-imidazole: A simpler analog with similar difluoromethyl and imidazole functionalities.
Cyclohexanone Derivatives: Compounds with various substituents on the cyclohexanone ring, such as xylariaone.
Uniqueness
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one is unique due to the combination of the difluoromethyl-imidazole moiety and the cyclohexanone ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Eigenschaften
Molekularformel |
C10H12F2N2O |
|---|---|
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
4-[2-(difluoromethyl)imidazol-1-yl]cyclohexan-1-one |
InChI |
InChI=1S/C10H12F2N2O/c11-9(12)10-13-5-6-14(10)7-1-3-8(15)4-2-7/h5-7,9H,1-4H2 |
InChI-Schlüssel |
PDHCWSRMPGZJAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CCC1N2C=CN=C2C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amine](/img/structure/B13473061.png)



![Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate](/img/structure/B13473095.png)


![[(Oxan-4-ylidene)methyl]boronic acid](/img/structure/B13473110.png)

![Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13473115.png)
